4-hydroxy-3,5-diiodobenzoate

Thyroid hormone metabolism Comparative pharmacokinetics Isolated liver perfusion

Select butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) for your T4-specific thyroid hormone research. BHDB uniquely displaces thyroxine from albumin without affecting other plasma proteins, enabling clean T4-transport experiments. It is the most potent among n-alkyl esters (butyl > propyl > ethyl > methyl) for antagonizing thyroxine-induced oxygen consumption. Critically, its O-methylated metabolite forms only in primates—not rodents—so plan your model accordingly. For controlled studies, pair with negative controls 3,5-diiodo-L-tyrosine or 3,5-dibromo-L-tyrosine.

Molecular Formula C7H3I2O3-
Molecular Weight 388.91g/mol
Cat. No. B429528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3,5-diiodobenzoate
Molecular FormulaC7H3I2O3-
Molecular Weight388.91g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C(=O)[O-]
InChIInChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-1
InChIKeyXREKTVACBXQCSB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diiodobenzoate and Its Derivatives: Chemical Identity and Research Applications in Thyroid Hormone Modulation


4-Hydroxy-3,5-diiodobenzoate refers to a class of halogenated benzoic acid derivatives characterized by a phenolic ring with iodine substitutions at the 3 and 5 positions and a hydroxyl group at the 4 position. The parent acid, 4-hydroxy-3,5-diiodobenzoic acid (CAS 618-76-8), and its ester derivatives—particularly the butyl ester (BHDB, CAS 51-38-7)—have been employed as thyroxine analogues in endocrinological research [1]. These compounds function primarily as antithyroxine agents, capable of interfering with thyroid hormone metabolism through multiple mechanisms including inhibition of deiodination, alteration of plasma protein binding, and stimulation of biliary conjugation pathways [2].

Why 4-Hydroxy-3,5-diiodobenzoate Derivatives Cannot Be Interchanged with Other Iodothyronine Analogues or Deiodinase Inhibitors


The biological activity of 4-hydroxy-3,5-diiodobenzoate derivatives is exquisitely sensitive to structural modifications that would be considered trivial in other chemical series. Within the ester series alone, activity against thyroxine-induced oxygen consumption varies substantially with alkyl chain length, with the butyl ester demonstrating markedly greater potency than the methyl, ethyl, or propyl homologues [1]. Furthermore, the metabolic fate of these compounds differs profoundly across species, with O-methylation occurring exclusively in primates and humans but not in rodents, fundamentally altering the active metabolite profile and making cross-species extrapolation unreliable [2]. Unlike clinical deiodinase inhibitors such as iopanoic acid, which carry three iodine atoms and are optimized for radiographic contrast properties, the diiodo-substituted benzoate scaffold lacks the requisite iodine density for diagnostic imaging applications while retaining targeted interference with thyroid hormone disposition [3].

Quantitative Comparative Evidence for 4-Hydroxy-3,5-diiodobenzoate Derivatives: Differentiation from Structural Analogs and Endogenous Hormones


Metabolic Pathway Divergence from Endogenous Thyroxine Despite Structural Similarity

In isolated perfused rat liver studies and biliary fistula rat models, butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) labeled with ¹³¹I in the 3,5 positions was directly compared against thyroxine (T4) labeled with ¹³¹I in the 3',5' positions. Despite their apparent structural similarity as iodinated aromatic compounds, BHDB and T4 are metabolized by fundamentally different pathways, confirming that BHDB does not simply mimic T4 metabolism but engages distinct enzymatic processing routes [1].

Thyroid hormone metabolism Comparative pharmacokinetics Isolated liver perfusion

Distinct Plasma Protein Binding Profile Relative to Endogenous Thyroxine

Paper electrophoretic studies and autoradiography demonstrated that BHDB alters the binding of thyroxine to plasma proteins with remarkable specificity: it decreases thyroxine binding to albumin without significantly altering binding to other plasma proteins. This selective displacement mechanism differs from the binding profile of T3, which is predominantly bound to thyroxine-binding globulin (TBG) [1]. The resultant redistribution of thyroxine increases its availability for hepatic conjugation and biliary excretion [2].

Plasma protein binding Thyroxine displacement Electrophoretic mobility

Divergent Tissue Distribution Effects on T4 vs. T3 Metabolism

In isotopically equilibrated rats maintained on exogenous thyroxine, BHDB treatment produced significant alterations in thyroid hormone availability to peripheral tissues. However, this effect was not observed in triiodothyronine-maintained animals, demonstrating a differential action that distinguishes between T4 and T3 metabolism [1]. This T4-selective effect suggests BHDB interferes preferentially with thyroxine disposition rather than acting as a universal inhibitor of thyroid hormone action, contrasting with broader-spectrum inhibitors such as iopanoic acid which inhibits both type I and type II 5'-monodeiodinase [2].

Tissue distribution T4/T3 differential effects Hormone availability

Pronounced Species-Dependent O-Methylation: Primate-Specific Metabolite Formation

Comparative metabolic studies of n-butyl 4-hydroxy-3,5-diiodobenzoate across multiple species revealed a striking primate-specific metabolic pathway. The O-methylated metabolite 3,5-diiodoanisic acid was found exclusively in the urine of human subjects and New and Old World primate species (rhesus, cynomolgus, squirrel, and capuchin monkeys), whereas rats and rabbits excreted only 4-hydroxy-3,5-diiodobenzoic acid and its glycine conjugate without detectable O-methylation [1]. Approximately 80% of the administered dose was excreted in urine over 3 days across most species, though squirrel monkeys, capuchin monkeys, and rats excreted 17-30% of the dose in feces [1].

Species metabolism differences O-methylation Primate-specific metabolism

Ester Homologue Activity Gradient: Butyl Ester as Most Potent Antithyroxine Agent

A systematic evaluation of the n-alkyl ester series of 3,5-diiodo-4-hydroxybenzoic acid demonstrated a clear structure-activity relationship in antagonizing thyroxine-induced increases in oxygen consumption in mice. The methyl, ethyl, propyl, and butyl esters all exhibited antithyroxine effects, but the butyl compound (BHDB) displayed the greatest activity among the series [1]. Importantly, BHDB maintained nearly equivalent activity whether administered orally or subcutaneously, indicating favorable bioavailability characteristics relative to the shorter-chain homologues [1].

Structure-activity relationship Alkyl ester series Oxygen consumption inhibition

Lack of Measurable Antithyroxine Activity in Related Dihalogenated Tyrosines

A systematic evaluation of agents for thyroxine-inhibiting effects using multiple criteria—lowering basal metabolic rate (BMR) of normal rats, lowering thyroxine-elevated BMR of thyroidectomized rats, and reversal of thyroxine depression of estrogen responsiveness—identified 4-hydroxy-3,5-diiodobenzoic acid as a compound showing some ability to overcome thyroxine effects. In marked contrast, the structurally related compounds 3,5-diiodo-L-tyrosine and 3,5-dibromo-L-tyrosine showed no activity across the same assay battery [1]. This demonstrates that the benzoate scaffold is essential for antithyroxine activity and cannot be replaced by the amino acid-based tyrosine scaffold.

Class comparison Halogenated tyrosine Negative control

Optimized Research Applications for 4-Hydroxy-3,5-diiodobenzoate Derivatives Based on Quantified Differentiation Evidence


Investigating T4-Specific Transport and Tissue Availability Mechanisms

Researchers studying the differential handling of thyroxine versus triiodothyronine should select BHDB based on evidence that it alters T4 availability to peripheral tissues in T4-maintained rats while producing no observable effect in T3-maintained animals [1]. This T4-selective action, combined with BHDB's specific displacement of thyroxine from albumin without affecting binding to other plasma proteins [2], makes it uniquely suited for experiments designed to isolate T4-specific transport mechanisms. Alternative deiodinase inhibitors such as iopanoic acid lack this selectivity, inhibiting both T4 and T3 metabolism [3].

Primate and Human Metabolism Studies Requiring Species-Appropriate Models

For investigations involving O-methylation pathways or studies where human-relevant metabolism is essential, BHDB presents a critical advantage—and limitation—rooted in its species-specific metabolism. The O-methylated metabolite 3,5-diiodoanisic acid is formed exclusively in primates and humans, not in rats or rabbits [4]. This means rodent models are fundamentally inadequate for predicting human pharmacokinetics of this compound class, and research programs must either employ primate models or accept that rodent-derived metabolic data will not translate to human applications [4].

Structure-Activity Studies on Antithyroxine Ester Homologues

Investigators exploring the relationship between ester alkyl chain length and antithyroxine potency should utilize the full n-alkyl series, with BHDB (butyl ester) serving as the maximal-activity reference standard. Comparative data establish the rank order of activity as butyl > propyl > ethyl > methyl in antagonizing thyroxine-induced oxygen consumption in mice, with BHDB maintaining comparable oral and subcutaneous efficacy [5]. This quantitative SAR information enables rational selection of ester derivatives for dose-response studies and provides a framework for designing novel analogues with optimized pharmacokinetic properties.

Experimental Negative Controls Using Inactive Halogenated Tyrosines

When designing controlled experiments to validate antithyroxine effects, researchers should incorporate 3,5-diiodo-L-tyrosine or 3,5-dibromo-L-tyrosine as negative controls. Direct comparative evidence demonstrates that these compounds exhibit no antithyroxine activity across a battery of in vivo assays—including BMR modulation in normal and thyroidectomized rats and estrogen responsiveness reversal—whereas 4-hydroxy-3,5-diiodobenzoic acid shows measurable activity [6]. This differential activity profile validates the benzoate scaffold as essential for biological function and provides a chemically similar but biologically inert comparator for experimental rigor [6].

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